molecular formula C13H13NS B12611331 Pyridine, 2-[[(2-methylphenyl)methyl]thio]- CAS No. 646511-49-1

Pyridine, 2-[[(2-methylphenyl)methyl]thio]-

Cat. No.: B12611331
CAS No.: 646511-49-1
M. Wt: 215.32 g/mol
InChI Key: ZTCZXISLKBBSPT-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(2-methylphenyl)methyl]thio]- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 2-methylphenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(2-methylphenyl)methyl]thio]- typically involves the reaction of pyridine derivatives with 2-methylphenylmethylthio reagents. One common method includes the use of 2-methylphenylmethylthiol and a pyridine derivative under specific reaction conditions such as heating under reflux . The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(2-methylphenyl)methyl]thio]- undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives .

Scientific Research Applications

Pyridine, 2-[[(2-methylphenyl)methyl]thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(2-methylphenyl)methyl]thio]- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-methyl-: Similar in structure but lacks the 2-methylphenylmethylthio group.

    Pyridine, 2-thio-: Contains a sulfur atom but differs in the substitution pattern.

Uniqueness

Pyridine, 2-[[(2-methylphenyl)methyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

646511-49-1

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H13NS/c1-11-6-2-3-7-12(11)10-15-13-8-4-5-9-14-13/h2-9H,10H2,1H3

InChI Key

ZTCZXISLKBBSPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=CC=CC=N2

Origin of Product

United States

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